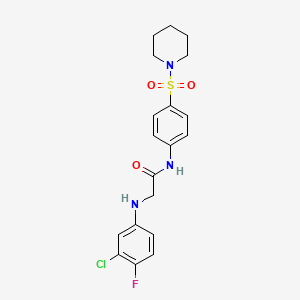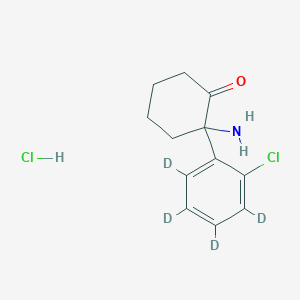
Norketamine-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norketamine-d4 (hydrochloride) is a deuterated form of norketamine, which is the primary active metabolite of ketamine. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Norketamine itself is known for its pharmacological properties, including acting as a noncompetitive NMDA receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norketamine-d4 (hydrochloride) typically involves the deuteration of norketamine. The process begins with the synthesis of norketamine, which is achieved through the demethylation of ketamine. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of Norketamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents. The compound is then purified and crystallized to achieve the desired purity and isotopic labeling. The final product is often formulated as a solution in methanol for ease of use in analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
Norketamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert norketamine to hydroxynorketamine.
Reduction: Reduction reactions can further modify the structure of norketamine.
Substitution: Substitution reactions can introduce different functional groups into the norketamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxynorketamine, dehydronorketamine, and other substituted derivatives of norketamine. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Norketamine-d4 (hydrochloride) is widely used in scientific research, particularly in the following fields:
Mecanismo De Acción
Norketamine-d4 (hydrochloride) exerts its effects primarily through its action as a noncompetitive NMDA receptor antagonist. This mechanism involves the inhibition of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, norketamine-d4 can modulate neurotransmission and produce antidepressant effects . Additionally, norketamine-d4 interacts with opioid receptors, contributing to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: The parent compound of norketamine, known for its anesthetic and antidepressant properties.
Esketamine: An enantiomer of ketamine, used for its rapid-acting antidepressant effects.
Hydroxynorketamine: A metabolite of norketamine with potential neuroprotective effects.
Uniqueness
Norketamine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its pharmacological profile is similar to norketamine, but the deuteration can influence its metabolic stability and pharmacokinetics .
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D; |
Clave InChI |
CLPOJGPBUGCUKT-LZLIYGNZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


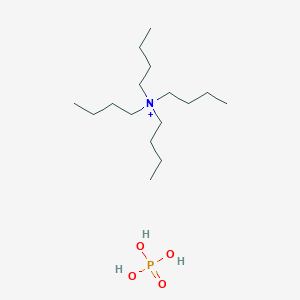
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)


![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
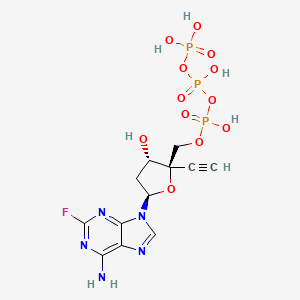
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
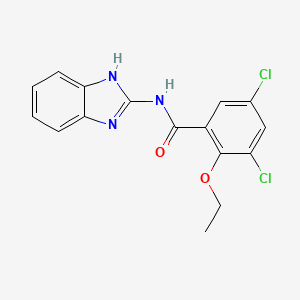
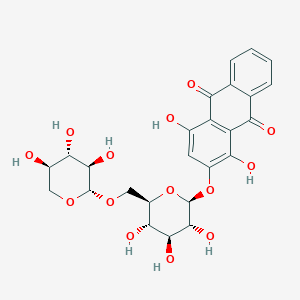
![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)
